molecular formula C8H10N3OP B2474404 5-Dimethylphosphoryl-2H-benzotriazole CAS No. 2402838-78-0

5-Dimethylphosphoryl-2H-benzotriazole

Cat. No.: B2474404
CAS No.: 2402838-78-0
M. Wt: 195.162
InChI Key: FASWGSPMPBJFON-UHFFFAOYSA-N
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Description

5-Dimethylphosphoryl-2H-benzotriazole is a versatile chemical compound known for its unique properties and applications in various fields such as catalysis, drug synthesis, and materials science. This compound belongs to the benzotriazole family, which is characterized by a triazole ring fused with a benzene ring, and it features a dimethylphosphoryl group attached to the triazole ring.

Scientific Research Applications

5-Dimethylphosphoryl-2H-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the production of advanced materials and as a corrosion inhibitor.

Mechanism of Action

Target of Action

5-Dimethylphosphoryl-2H-benzotriazole, also known as (1H-Benzo[d][1,2,3]triazol-6-yl)dimethylphosphine oxide, is a derivative of benzotriazole . Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are also known to act as corrosion inhibitors .

Mode of Action

Benzotriazole derivatives are known to form diverse non-covalent interactions, including π–π stacking interactions and hydrogen bonds, with their targets . These interactions can lead to changes in the function of the target molecules, resulting in the observed biological effects .

Biochemical Pathways

Benzotriazole derivatives have been found to impact a variety of biological processes, including plant growth regulation, choleretic activity, antibacterial activity, antiprotozoal activity, and antiviral activity .

Result of Action

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, benzotriazole ultraviolet stabilizers (BUVs), which include benzotriazole derivatives, are used in various products to prevent yellowing and degradation . The presence of these compounds in the environment could potentially interfere with natural attenuation processes, such as photodegradation, thereby increasing the persistence of pollutants and the risk of exposure .

Safety and Hazards

Benzotriazole is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation . If swallowed, it is advised to call a poison center or doctor/physician .

Future Directions

Benzotriazole and its derivatives are promising dopant-free, hole-transporting materials (HTMs) for perovskite solar cells (PVSCs) due to their tunable energy levels and band gaps, high hole mobility, and good film morphology . This work will enrich the variety of high-performance polymeric HTMs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylphosphoryl-2H-benzotriazole typically involves the reaction of benzotriazole with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Dimethylphosphoryl-2H-benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced species.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction may produce phosphines .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features but without the dimethylphosphoryl group.

    5-Methylbenzotriazole: A derivative with a methyl group instead of the dimethylphosphoryl group.

    5-Chlorobenzotriazole: A derivative with a chlorine atom instead of the dimethylphosphoryl group.

Uniqueness

5-Dimethylphosphoryl-2H-benzotriazole is unique due to the presence of the dimethylphosphoryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

5-dimethylphosphoryl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3OP/c1-13(2,12)6-3-4-7-8(5-6)10-11-9-7/h3-5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWGSPMPBJFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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